molecular formula C16H15N3O2 B7563881 N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide

N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide

Cat. No. B7563881
M. Wt: 281.31 g/mol
InChI Key: FNNYJWYIEPPOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. This compound is known to inhibit the activity of P21-activated kinase 1 (PAK1), which is a serine/threonine kinase that plays a crucial role in many cellular processes.

Mechanism of Action

N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide is a selective inhibitor of PAK1, which is a downstream effector of Rho GTPases. PAK1 plays a crucial role in many cellular processes, including cell motility, proliferation, apoptosis, and cytoskeletal reorganization. N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide inhibits the kinase activity of PAK1 by binding to its ATP-binding pocket, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide inhibits cell proliferation, migration, and invasion by targeting PAK1. In neurobiology, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been shown to impair long-term potentiation and memory formation by inhibiting PAK1. In immunology, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been shown to inhibit T-cell activation and differentiation by targeting PAK1.

Advantages and Limitations for Lab Experiments

N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has several advantages and limitations for lab experiments. One advantage is its selectivity for PAK1, which allows for specific inhibition of downstream signaling pathways. Another advantage is its small size, which allows for easy penetration of cell membranes. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential off-target effects, which can lead to unintended consequences.

Future Directions

There are several future directions for the use of N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide in scientific research. One direction is the development of more potent and selective inhibitors of PAK1. Another direction is the investigation of the role of PAK1 in other cellular processes, such as autophagy and apoptosis. Additionally, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide could be used in combination with other drugs to enhance its therapeutic effects in cancer and other diseases. Overall, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has the potential to be a valuable tool in scientific research and drug development.

Synthesis Methods

The synthesis of N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide was first reported by Deacon et al. in 2008. The synthesis involves the reaction of 2-bromo-5-nitroimidazole with 2-aminopyridine to form 3-(2-amino-5-nitrophenyl)imidazo[1,2-a]pyridine. This intermediate is then reacted with 4-(bromomethyl)phenol to form N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been used in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been shown to inhibit the growth and metastasis of cancer cells by targeting PAK1. In neurobiology, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been used to study the role of PAK1 in synaptic plasticity and memory formation. In immunology, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been used to investigate the role of PAK1 in T-cell activation and differentiation.

properties

IUPAC Name

N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-12(20)17-13-5-4-6-15(9-13)21-11-14-10-19-8-3-2-7-16(19)18-14/h2-10H,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNYJWYIEPPOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide

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